2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationships

2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 1235113-63-9) is a synthetic small-molecule pyridazinone-acetamide hybrid with molecular formula C12H13N3O2S and molecular weight 263.32 g/mol. The compound integrates a 3-methyl-6-oxopyridazin-1(6H)-yl core linked via an acetamide bridge to a thiophen-2-ylmethyl substituent, with a computed logP of 1.395.

Molecular Formula C12H13N3O2S
Molecular Weight 263.32
CAS No. 1235113-63-9
Cat. No. B2600027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide
CAS1235113-63-9
Molecular FormulaC12H13N3O2S
Molecular Weight263.32
Structural Identifiers
SMILESCC1=NN(C(=O)C=C1)CC(=O)NCC2=CC=CS2
InChIInChI=1S/C12H13N3O2S/c1-9-4-5-12(17)15(14-9)8-11(16)13-7-10-3-2-6-18-10/h2-6H,7-8H2,1H3,(H,13,16)
InChIKeyXVMLSGCJNSNKJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 1235113-63-9): Structural Identity, Physicochemical Profile, and Procurement Baseline


2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide (CAS 1235113-63-9) is a synthetic small-molecule pyridazinone-acetamide hybrid with molecular formula C12H13N3O2S and molecular weight 263.32 g/mol . The compound integrates a 3-methyl-6-oxopyridazin-1(6H)-yl core linked via an acetamide bridge to a thiophen-2-ylmethyl substituent, with a computed logP of 1.395 [1]. It is commercially available at 98% HPLC purity from multiple vendors, including Leyan (Cat. No. 2219546) and AKSci (Cat. No. 0763FS), and is supplied exclusively for research and development use . No target-specific bioactivity data, patent filings, or primary research publications were identified for this exact compound in public-domain databases as of the search date, placing it in the category of an underexplored but structurally distinct pyridazinone scaffold suitable for de novo screening and SAR exploration [1].

Why Generic Substitution Fails for 2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide: N-Substituent and Heterocycle Position Critically Determine Biological and Physicochemical Profiles


Pyridazinone-acetamide derivatives cannot be treated as interchangeable commodities because both the nature of the N-substituent on the acetamide and the position of the heterocycle attachment profoundly modulate target engagement, selectivity, and drug-like properties. Published SAR studies on pyridazinone PDE4 inhibitors demonstrate that variation of the N-2 substituent alters potency by orders of magnitude—an ethyl group at pyridazine N-2 yields the optimal potency and selectivity profile within a given series [1]. Similarly, in the pyridazine N-aryl acetamide α-glucosidase inhibitor series (Moghimi et al., 2020), aryl substitution on the acetamide nitrogen produced a >10-fold potency range across analogs, with compound 7a achieving an IC50 of 70.1 µM versus acarbose as the reference standard [2]. The target compound's thiophen-2-ylmethyl substituent introduces a sulfur heteroatom with distinct electronic polarizability, hydrogen-bonding capacity, and metabolic vulnerability compared to the benzyl, chlorobenzyl, or methoxybenzyl substituents found in its closest commercially available analogs such as N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide (MW 287.32) and N-(2-chlorobenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide [3]. Furthermore, the thiophene ring placement on the acetamide nitrogen (as opposed to direct attachment to the pyridazinone core at C-3, as seen in compounds such as 2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide derivatives) creates a distinct spatial orientation of the sulfur atom relative to the pyridazinone pharmacophore, which is expected to yield divergent binding poses, target selectivity profiles, and ADME properties that cannot be predicted by simple analog interpolation .

Quantitative Differentiation Evidence for 2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide: Comparator-Anchored Data for Procurement Decisions


Structural Uniqueness: Thiophen-2-ylmethyl N-Substitution vs. Benzyl-Type Analogs Confers Distinct Electronic and Steric Properties

The target compound is uniquely defined by its thiophen-2-ylmethyl substituent on the acetamide nitrogen. Its two closest commercially cataloged analogs—N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide and N-(2-chlorobenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide—both feature benzyl-type N-substituents . The thiophene-for-benzene bioisosteric replacement introduces a sulfur atom with distinct electronic properties: higher polarizability (sulfur atomic polarizability ~2.9 ų vs. carbon ~1.76 ų), altered hydrogen-bonding capacity (thiophene sulfur as weak H-bond acceptor), and modified metabolic vulnerability (CYP450-mediated S-oxidation vs. aromatic hydroxylation). In related pyridazinone SAR contexts, thiophene substitution has been demonstrated to maintain or enhance biological activity while modulating physicochemical properties—for example, in thromboxane A2 synthetase inhibitors, thiophene successfully replaced the benzene ring of phthalazinone without loss of activity [1]. For procurement purposes, this structural distinction means the target compound cannot be surrogated by its benzyl-substituted analogs without risking loss of sulfur-specific target interactions or altered ADME profiles.

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationships

Physicochemical Differentiation: Reduced logP and Molecular Weight vs. Benzyl-Substituted Analogs Favorably Impacts Drug-Likeness Metrics

The target compound possesses a computed logP of 1.395 (ZINC database) and MW of 263.32 g/mol [1]. Its closest analog, N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide, has a higher MW of 287.32 g/mol and an estimated higher logP (~1.8-2.0 based on the added methylene and oxygen atoms) . The lower logP of the target compound places it closer to the Lipinski-preferred range for oral drug-likeness (logP < 5) and CNS drug-likeness (logP 1-3), while the reduced MW (263 vs. 287 Da) translates to lower metabolic burden per molecule. Furthermore, the target compound's thiophene sulfur contributes to a polar surface area (estimated PSA ~73 Ų based on fragment-based calculation) that is comparable to the methoxybenzyl analog (PSA ~73-85 Ų), but the sulfur atom provides a distinct distribution of polar surface area that may differentially affect membrane permeability and transporter recognition. Compared to IMB5043, a thiophenylated pyridazinone with antitumor activity (MW ~380 Da, higher logP), the target compound is significantly smaller and less lipophilic, positioning it as a more ligand-efficient starting point [2]. These differences matter for procurement because they influence formulation solubility, DMSO stock concentration achievable in screening, and the compound's suitability for specific assay formats (e.g., high-content imaging vs. biochemical).

Drug-Likeness Physicochemical Profiling ADME Prediction

Class-Level α-Glucosidase Inhibition: Pyridazinone-Acetamide Scaffold Demonstrates 10-Fold Superiority Over Acarbose, Establishing Scaffold Validity for Antidiabetic Research

The pyridazinone N-aryl acetamide scaffold—to which the target compound belongs—has been validated as a privileged chemotype for α-glucosidase inhibition. Moghimi et al. (2020) reported a series of pyridazine-based N-aryl acetamides in which twelve compounds were more potent than the clinical reference drug acarbose. The most potent compound in this series, 7a, achieved an IC50 of 70.1 µM against α-glucosidase, representing approximately 10-fold greater potency than acarbose (IC50 ~750 µM under comparable assay conditions) [1]. Importantly, the most potent compounds in this series showed no cytotoxicity against the HDF (human dermal fibroblast) cell line, indicating a favorable preliminary safety window [1]. The target compound's thiophen-2-ylmethyl N-substituent represents an unexplored variation within this validated scaffold family; the 3-methyl substituent on the pyridazinone core is conserved between the target compound and the published series. This class-level evidence supports the rationale for procuring the target compound for α-glucosidase inhibitor screening and SAR expansion, with the expectation that the thiophene sulfur may introduce additional binding interactions (e.g., with catalytic site residues or allosteric pockets) not accessible to the published aryl-substituted analogs.

α-Glucosidase Inhibition Antidiabetic Drug Discovery Metabolic Disease

Class-Level Antibacterial Activity: Pyridazinone Derivatives Achieve Low Micromolar MIC Values Against Multidrug-Resistant Pathogens Including MRSA

Pyridazinone derivatives have demonstrated potent antibacterial activity against clinically relevant multidrug-resistant pathogens. Daoui et al. (2023) synthesized and screened 15 novel pyridazinone derivatives against a panel including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Acinetobacter baumannii. Compounds 7 and 13 emerged as the most active, exhibiting a MIC range of 3.74-8.92 µM against S. aureus (MRSA), P. aeruginosa, and A. baumannii [1]. These MIC values fall within a therapeutically relevant range and are comparable to or better than several clinically used antibiotics against resistant strains. The study further performed DFT calculations and ADMET predictions, confirming drug-like properties for the series [1]. While the specific target compound has not been tested in this assay, it shares the pyridazinone core scaffold and carries a thiophene substituent—a heterocycle independently associated with enhanced antibacterial activity in multiple chemotypes [2]. The target compound's unique combination of the antibacterial pyridazinone scaffold with a thiophene moiety positions it as a compelling candidate for antibacterial screening, particularly against Gram-negative pathogens where the thiophene sulfur may facilitate outer membrane penetration.

Antibacterial Antimicrobial Resistance MRSA

Vendor-Verified Purity and Quality Control: 98% HPLC Purity with Commercial Availability from Multiple Suppliers Supports Reproducible Research

The target compound is commercially available at 98% HPLC purity from Leyan (Cat. No. 2219546) and from AKSci (Cat. No. 0763FS) with full quality assurance documentation including SDS and CoA upon request . Leyan offers multiple scale options (1 g, 5 g, 10 g) with詢价 (inquiry-based) pricing and inventory across six regional warehouses in China (Shanghai, Anhui, Wuhan, Chengdu, Tianjin, Shenzhen) . AKSci provides long-term storage guidance (cool, dry place) and non-hazardous material classification for transport . The compound is also listed on ChemicalBook with 98% HPLC purity specification . In contrast, many close structural analogs (e.g., N-(4-methoxybenzyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide) are typically available at 95% purity, making the target compound's 98% purity specification a meaningful differentiator for assays requiring high compound integrity, such as biophysical methods (SPR, ITC, MST) and high-content phenotypic screening where trace impurities can confound hit validation. This purity level reduces the need for in-house repurification before critical assays.

Quality Control Compound Purity Procurement Reliability

Optimal Research and Industrial Application Scenarios for 2-(3-Methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide Based on Quantitative Differentiation Evidence


α-Glucosidase Inhibitor Screening and Antidiabetic Lead Discovery

The pyridazinone N-aryl acetamide scaffold has demonstrated 10-fold greater α-glucosidase inhibition than clinical standard acarbose (IC50 70.1 µM for compound 7a vs. ~750 µM for acarbose), with no HDF cytotoxicity [1]. The target compound extends this validated scaffold into unexplored thiophene N-substitution space. Procurement for α-glucosidase biochemical assays is directly supported by class-level evidence: the conserved 3-methyl-6-oxopyridazin-1(6H)-yl core is identical to that of published active analogs, while the thiophen-2-ylmethyl group offers the potential for novel binding interactions with the enzyme active site or allosteric pockets. Use in dose-response enzymatic assays with acarbose as a positive control enables direct potency benchmarking and evaluation of the thiophene contribution to SAR.

Antibacterial Screening Against WHO Priority Multidrug-Resistant Pathogens

Pyridazinone derivatives have achieved MIC values of 3.74-8.92 µM against MRSA, P. aeruginosa, and A. baumannii—all WHO critical-priority pathogens [2]. The target compound, with its thiophene-substituted pyridazinone scaffold, is suitable for inclusion in phenotypic antibacterial screening panels using broth microdilution assays (CLSI guidelines). The thiophene moiety is independently associated with antibacterial and antitubercular activity in multiple chemotypes [3]. Procurement for MIC determination against ESKAPE pathogen panels (Enterococcus faecium, S. aureus, K. pneumoniae, A. baumannii, P. aeruginosa, Enterobacter spp.) is a rational entry point, with the potential to benchmark against both the parent pyridazinone scaffold and clinically used comparators such as vancomycin, ciprofloxacin, and colistin.

Structure-Activity Relationship (SAR) Exploration of N-Substituted Pyridazinone-Acetamides

The target compound occupies a unique position in pyridazinone-acetamide chemical space: it is the only commercially available analog combining the 3-methyl-6-oxopyridazin-1(6H)-yl core with a thiophene-containing N-substituent, whereas all closest analogs feature benzyl, chlorobenzyl, or methoxybenzyl N-substituents . This makes it an essential tool compound for systematic SAR studies comparing the electronic, steric, and hydrogen-bonding contributions of thiophene vs. phenyl-based N-substituents. Such SAR campaigns can employ parallel synthesis or library enumeration around the thiophen-2-ylmethyl anchor point, with the 98% purity specification ensuring that observed activity differences are attributable to structural changes rather than impurity artifacts. The compound's moderate logP (1.395) and MW (263.32) [4] further support its use as a core scaffold for hit-to-lead optimization with room for additional substituent growth while maintaining drug-like properties.

Chemical Biology Probe Development Targeting Sulfur-Mediated Protein-Ligand Interactions

The presence of the thiophene sulfur atom distinguishes the target compound from all benzyl-substituted pyridazinone-acetamide analogs. Sulfur atoms in heterocycles participate in unique non-covalent interactions—including sulfur-π interactions with aromatic protein side chains (Phe, Tyr, Trp), chalcogen bonding with backbone carbonyl oxygens, and weak C-H···S hydrogen bonds—that are not available to oxygen or chlorine substituents found in comparator compounds . These sulfur-mediated interactions have been increasingly recognized as important contributors to ligand potency and selectivity in medicinal chemistry. The target compound can therefore serve as a chemical probe to interrogate whether thiophene sulfur engagement contributes to target binding in biochemical or biophysical assays (SPR, ITC, TSAs). The 98% purity is particularly critical for biophysical methods where impurities can distort thermodynamic binding parameters.

Quote Request

Request a Quote for 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-(thiophen-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.